molecular formula C5H7N3O B1282752 1-methyl-1H-pyrazole-3-carboxamide CAS No. 89179-62-4

1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B1282752
CAS RN: 89179-62-4
M. Wt: 125.13 g/mol
InChI Key: DBSMXZFYDNXILM-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The pyrazole core is a common motif in various pharmacologically active compounds and is known for its ability to interact with a range of biological targets.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole ring. In the case of 1-methyl-1H-pyrazole-3-carboxamide derivatives, various synthetic routes have been explored. For instance, the synthesis of novel 1H-pyrazole-3-carboxamide derivatives with anticancer activity involved a series of chemical reactions starting from the corresponding carboxylic acid or acid chloride, followed by amide formation . The synthesis of these compounds is typically characterized by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm their structures.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography. For example, the crystal structure of a related compound, 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, was determined, revealing the presence of supramolecular hydrogen bonding patterns that contribute to the stability of the crystal structure . Similarly, the structure of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was elucidated, showing a twisted conformation between the pyrazole and thiophene rings .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including functionalization and tautomerism. The functionalization reactions of pyrazole carboxylic acids and their derivatives have been studied, leading to the formation of new compounds with potential biological activities . Tautomerism, which is the ability of a chemical compound to exist in two (or more) interconvertible forms, has also been observed in pyrazole derivatives. For instance, the tautomerism of 1H-pyrazole-3-(N-tert-butyl)carboxamide was studied in both the solid state and in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability and optical properties, are important for their potential applications. The thermal stability of these compounds can be assessed using thermogravimetric analysis, as demonstrated for 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which was found to be stable up to 190°C . Additionally, the nonlinear optical properties of pyrazole derivatives can be investigated based on their polarizability and hyperpolarizability values, which are relevant for materials science applications .

Scientific Research Applications

Antifungal Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
  • Methods of Application: The compounds were synthesized and their antifungal activities were tested using an in vitro mycelia growth inhibition assay .
  • Results: Most of the compounds displayed moderate to excellent activities. Among them, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity against the seven phytopathogenic fungi than boscalid .

Antiproliferative Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A series of novel N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives were synthesized and their antiproliferative activities were evaluated against the human cervical cancer cell line (HeLa) using the xCELLigence system .
  • Methods of Application: The compounds were synthesized and their antiproliferative activities were evaluated using the xCELLigence system .
  • Results: Compound 16 showed the highest activity among the synthesized compounds with 64.10%, while the starting compound 4 showed the highest at all with 80.82% .

Inhibitor of Protein Glycation

  • Scientific Field: Biochemistry
  • Application Summary: Pyrazole derivatives, including 1-methyl-1H-pyrazole-3-carboxamide, have been described as inhibitors of protein glycation .
  • Methods of Application: The compounds are tested for their ability to inhibit the glycation of proteins .
  • Results: The results of these studies are not specified in the source .

NSAIDs

  • Scientific Field: Pharmacology
  • Application Summary: Several pyrazole-containing moieties, including 1-methyl-1H-pyrazole-3-carboxamide, have found their therapeutic application clinically as NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) .
  • Methods of Application: These compounds are used in the treatment of conditions like pain, fever, and inflammation .
  • Results: The results of these applications are not specified in the source .

Synthesis of Azapentalenes

  • Scientific Field: Organic Chemistry
  • Application Summary: The amine group of 1-methyl-1H-pyrazole-3-carboxamide can be used in the synthesis of azapentalenes .
  • Methods of Application: The amine group is used in a ring closure reaction by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole .
  • Results: The results of these applications are not specified in the source .

Antidepressant

  • Scientific Field: Pharmacology
  • Application Summary: Pyrazole derivatives, including 1-methyl-1H-pyrazole-3-carboxamide, have been described as antidepressants .
  • Methods of Application: These compounds are used in the treatment of depression .
  • Results: The results of these applications are not specified in the source .

Safety And Hazards

The safety information for 1-methyl-1H-pyrazole-3-carboxamide indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statement is P261 .

properties

IUPAC Name

1-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-3-2-4(7-8)5(6)9/h2-3H,1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSMXZFYDNXILM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50541493
Record name 1-Methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-pyrazole-3-carboxamide

CAS RN

89179-62-4
Record name 1-Methyl-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89179-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-pyrazole-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of methyl 1-methyl-1H-pyrazole-3-carboxylate (1.1 g, 7.9 mmol) in NH3.H2O (10 mL) was stirred for 2 h at room temperature. The solvent was evaporated to give the crude product which was used for the next step without further purification.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
M Sakai, N Takahashi, H Ikeda, Y Furutani… - Bioorganic & Medicinal …, 2021 - Elsevier
Hypoxia-inducible factor 1 (HIF-1) is a promising drug target for cancer chemotherapy. In our screening program aimed at identifying new HIF-1 inhibitors by using a hypoxia-responsive …
Number of citations: 4 www.sciencedirect.com
MA Tabrizi, PG Baraldi, E Ruggiero, G Saponaro… - European Journal of …, 2015 - Elsevier
Fatty acid amide hydrolase (FAAH) inhibitors have gained attention as potential therapeutic targets in the management of neuropathic pain. Here, we report a series of pyrazole …
Number of citations: 20 www.sciencedirect.com
S Kumar - Ann. For. Res, 2022 - e-afr.org
… In a Japanese patent synthesis and usefulness of 4-amino-1-methyl-1H-pyrazole-3-carboxamide XI for the treatment of inflammatory diseases and autoimmune disease is described [43]…
Number of citations: 0 www.e-afr.org
M Lemurell, J Ulander, H Emtenäs… - Journal of Medicinal …, 2019 - ACS Publications
5-Lipoxygenase (5-LO)-activating protein (FLAP) inhibitors have proven to attenuate 5-LO pathway activity and leukotriene production in human clinical trials. However, previous clinical …
Number of citations: 8 pubs.acs.org
PG Baraldi, G Saponaro, MA Tabrizi, S Baraldi… - Bioorganic & medicinal …, 2012 - Elsevier
The discovery and development of adenosine receptor antagonists have represented for years an attractive field of research from the perspective of identifying new drugs for the …
Number of citations: 55 www.sciencedirect.com
EA Larocque, N Naganna, C Opoku‐Temeng… - …, 2018 - Wiley Online Library
… Changing the 6-methylnicotinamide moiety found in compound 15 (HSN459) or 24 (HSN461) into 1-methyl-1H-pyrazole-3-carboxamide (compounds 23 and 24) decreased affinity for …
LA Christie, NL Brice, A Rowland… - Journal of Medicinal …, 2023 - ACS Publications
… A solution of 5-(2-chloro-4-methoxyphenyl)-N-(4,4-difluoropiperidin-3-yl)-1-methyl-1H-pyrazole-3-carboxamide (0.20 g. 0.50 mmol) in CH 2 Cl 2 (5 mL) was treated with DIPEA (0.19 mL…
Number of citations: 1 pubs.acs.org
JW Lee, J Park, J Kim, J Kim, C Choi, KH Min - European Journal of …, 2021 - Elsevier
Tumor-associated macrophages (TAMs) are predominantly associated with tumor growth. Colony-stimulating factor 1 receptor (CSF1R) acts as a key regulator of TAM survival and …
Number of citations: 8 www.sciencedirect.com
J Elsner, D Cashion, D Robinson… - Journal of Medicinal …, 2021 - ACS Publications
TTK is an essential spindle assembly checkpoint enzyme in many organisms. It plays a central role in tumor cell proliferation and is aberrantly overexpressed in a wide range of tumor …
Number of citations: 1 pubs.acs.org
DS Giulia, S Daniele - iris.unife.it
The purine nucleoside adenosine is consensually identified as a major local regulator of tissue function especially when energy supply fails to meet cellular energy demand. Due to its …
Number of citations: 3 iris.unife.it

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